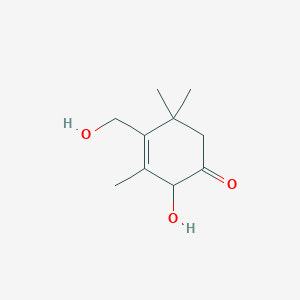
Crocusatin L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crocusatin L is a natural product found in Crocus sativus with data available.
Aplicaciones Científicas De Investigación
Antityrosinase Activity
Crocusatin L, identified in Crocus sativus petals, exhibits significant antityrosinase activity. This finding is crucial as tyrosinase plays a key role in melanin synthesis, and its inhibitors are sought after for potential applications in treating hyperpigmentation disorders and in the cosmetic industry (Li, Lee, & Wu, 2004).
Neuroprotective Effects
Crocus sativus, from which Crocusatin L is derived, has been used in traditional medicine for disorders of the central nervous system. Crocin, a component of Crocus sativus, shows potential in preventing neurodegenerative conditions, suggesting that compounds like Crocusatin L could have similar neuroprotective effects (Soeda et al., 2001).
Anti-Inflammatory Properties
A study on new compounds from Crocus sativus, including Crocusatin L, indicated weak anti-inflammatory activities. This opens up potential research avenues for Crocusatin L in the field of inflammation and immune response modulation (Fang et al., 2021).
Antioxidant Effects
Crocusatin L, as part of the Crocus sativus composition, could contribute to the plant's known antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer (Asadi et al., 2015).
Potential in Cancer Treatment
The broader research on Crocus sativus components like Crocusatin L suggests potential anticancer properties. These compounds may act through apoptosis modulation and oxidative stress mitigation, offering a basis for further exploration in cancer therapeutics (Hatziagapiou et al., 2022).
Propiedades
Nombre del producto |
Crocusatin L |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-hydroxy-4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h9,11,13H,4-5H2,1-3H3 |
Clave InChI |
HIZMOSZXHSNYFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CC(=O)C1O)(C)C)CO |
Sinónimos |
crocusatin L |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-aminoethyl)-4-chloro-N-[2-[[[(E)-3-(4-fluorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide](/img/structure/B1245045.png)
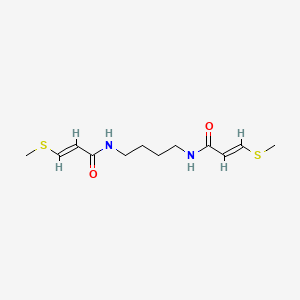
![9-[2-[[4-(3-Chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1245047.png)
![2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1245048.png)
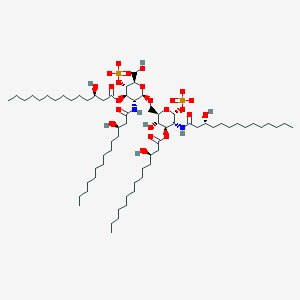
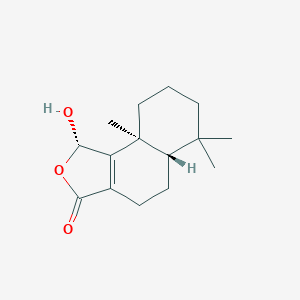
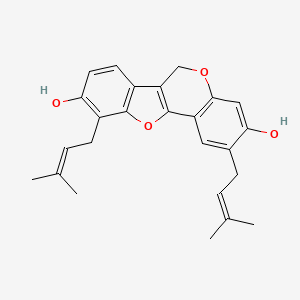
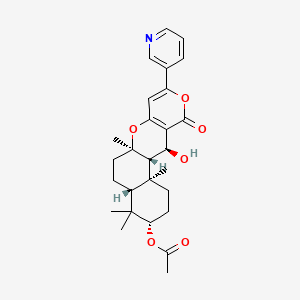
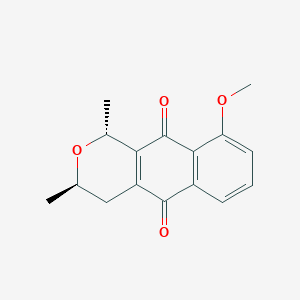
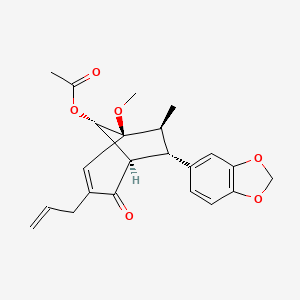
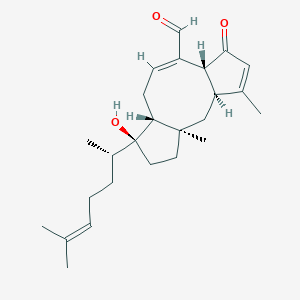
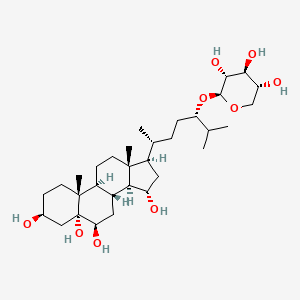
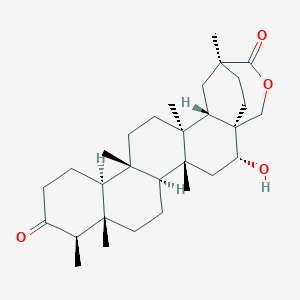
![2-(Hydroxymethyl)-3-[(E)-1-pentenyl]phenol](/img/structure/B1245067.png)